molecular formula C12H13N5O3 B2852150 N-(4-ethoxyphenyl)-5-nitropyrimidine-4,6-diamine CAS No. 450345-09-2

N-(4-ethoxyphenyl)-5-nitropyrimidine-4,6-diamine

Cat. No.: B2852150
CAS No.: 450345-09-2
M. Wt: 275.268
InChI Key: ISWRFRTUJYTWQI-UHFFFAOYSA-N
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Description

N-(4-Ethoxyphenyl)-5-nitropyrimidine-4,6-diamine is a derivative of the 5-nitropyrimidine-4,6-diamine core structure (molecular formula C₄H₅N₅O₂, molecular weight 155.11 g/mol), which features a nitro group at the 5-position and amino groups at the 4- and 6-positions of the pyrimidine ring . The compound is substituted at the N4 and N6 positions with a 4-ethoxyphenyl group, introducing aromaticity and electron-donating ethoxy functionality.

Properties

IUPAC Name

4-N-(4-ethoxyphenyl)-5-nitropyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O3/c1-2-20-9-5-3-8(4-6-9)16-12-10(17(18)19)11(13)14-7-15-12/h3-7H,2H2,1H3,(H3,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISWRFRTUJYTWQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=NC=NC(=C2[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-5-nitropyrimidine-4,6-diamine typically involves the reaction of 4-ethoxyaniline with 5-nitropyrimidine-4,6-diamine under specific conditions. One common method involves the use of ceric ammonium nitrate as an oxidizing agent to facilitate the reaction . The reaction is carried out in an aqueous acetonitrile solution at low temperatures to ensure high yields and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-5-nitropyrimidine-4,6-diamine undergoes various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro or ethoxy groups are replaced by other functional groups.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of aldehydes or acids.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

N-(4-ethoxyphenyl)-5-nitropyrimidine-4,6-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-5-nitropyrimidine-4,6-diamine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ethoxyphenyl group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(4-ethoxyphenyl)-5-nitropyrimidine-4,6-diamine with structurally related pyrimidine derivatives, focusing on substituent effects, physicochemical properties, and reactivity.

Structural and Substituent Variations

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (N4/N6) Key Features
This compound C₁₂H₁₄N₆O₃* 314.28 4-Ethoxyphenyl Aromatic, electron-donating ethoxy group
N4,N6-Bis(4-chlorobenzyl)-5-nitropyrimidine-4,6-diamine C₁₈H₁₄Cl₂N₆O₂ 433.25 4-Chlorobenzyl (symmetric) Electron-withdrawing Cl, high yield (95%)
N4,N6-Diethyl-5-nitropyrimidine-4,6-diamine C₈H₁₂N₆O₂ 224.22 Ethyl (symmetric) Alkyl chains, low melting point (84–86°C)
N-(2-Methoxy-4-nitrophenyl)-5-nitro-4,6-pyrimidinediamine C₁₁H₁₀N₆O₅ 306.24 2-Methoxy-4-nitrophenyl Ortho-substituent, nitro group on aryl
5-Nitro-N,N′-diphenylpyrimidine-4,6-diamine C₁₆H₁₃N₅O₂ 307.31 Phenyl (symmetric) Bulkier aromatic substituents
N4-(sec-butyl)-5-nitropyrimidine-4,6-diamine C₈H₁₃N₅O₂ 211.22 sec-Butyl Alkyl, lower molecular weight

*Calculated based on structural analogs.

Physicochemical Properties

  • Melting Points :

    • Symmetric alkyl derivatives (e.g., N4,N6-diethyl) exhibit lower melting points (84–86°C) due to reduced intermolecular forces .
    • Bulky aromatic substituents (e.g., 4-bromobenzyl) increase melting points (174–176°C) via enhanced π-π stacking and van der Waals interactions .
    • The 4-ethoxyphenyl analog likely has a melting point intermediate between alkyl and halogenated aryl derivatives (~130–160°C), inferred from trends in .
  • Synthetic Yields :

    • Electron-deficient aryl amines (e.g., 4-chlorobenzyl) achieve high yields (93–95%) due to favorable nucleophilic substitution kinetics .
    • Sterically hindered substituents (e.g., 4-bromophenethyl) reduce yields (30%) . The 4-ethoxyphenyl group, being less bulky than bromophenethyl, may achieve yields closer to 70–90%.
  • Solubility and Lipophilicity :

    • Alkyl derivatives (e.g., sec-butyl ) are more lipophilic, enhancing membrane permeability but reducing aqueous solubility.
    • Aryl derivatives (e.g., 4-ethoxyphenyl) balance lipophilicity and solubility due to the ethoxy group’s moderate polarity.

Reactivity and Electronic Effects

  • Nitro Group Reactivity : The 5-nitro group in all compounds acts as a strong electron-withdrawing group, polarizing the pyrimidine ring and facilitating nucleophilic attacks at the 2- and 4-positions .
  • Methoxy and nitro groups on the aryl ring (as in ) create intramolecular charge-transfer interactions, altering UV-Vis absorption profiles.

Biological Activity

N-(4-ethoxyphenyl)-5-nitropyrimidine-4,6-diamine is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

PropertyDetails
IUPAC Name This compound
Molecular Formula C₁₄H₁₅N₅O₂
CAS Number Not available

The compound features a nitro group at the 5-position of the pyrimidine ring and an ethoxyphenyl moiety, which are crucial for its reactivity and biological interactions.

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The nitro group may undergo reduction to form amino groups, enhancing binding affinity to enzyme active sites. This interaction can modulate various biological processes, including:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways.
  • Anticancer Activity : Preliminary studies suggest that it may exhibit anticancer properties by targeting cell cycle regulatory proteins .

Biological Activity

Research has indicated that this compound possesses several significant biological activities:

  • Anticancer Properties :
    • In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, it demonstrated IC50 values lower than those of standard chemotherapeutic agents in assays involving MCF-7 (breast cancer) and A549 (lung cancer) cells .
    • A comparative analysis revealed that similar compounds with electron-rich groups exhibited enhanced anticancer efficacy .
  • Antimicrobial Activity :
    • The compound has also been investigated for its antimicrobial properties. It showed promising results against a range of bacterial strains, indicating potential as an antimicrobial agent.
  • Anti-inflammatory Effects :
    • Some studies suggest that derivatives of this compound may exhibit anti-inflammatory effects through inhibition of pro-inflammatory cytokines .

Case Studies and Research Findings

Study 1: Anticancer Activity Evaluation
A study conducted on various pyrimidine derivatives highlighted this compound's ability to inhibit cell growth in multiple cancer cell lines. The results indicated that the compound's mechanism involves apoptosis induction and cell cycle arrest at the G2/M phase.

Study 2: Antimicrobial Efficacy
Research assessing the antimicrobial activity of this compound revealed that it effectively inhibited the growth of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were significantly lower compared to traditional antibiotics, showcasing its potential as a novel antimicrobial agent.

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